molecular formula C25H35N3O7S B600886 DNV-II impurity 1 CAS No. 1005324-46-8

DNV-II impurity 1

Katalognummer: B600886
CAS-Nummer: 1005324-46-8
Molekulargewicht: 521.63
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of DNV-II impurity 1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:

    Formation of the core structure: This involves the reaction of a phenylbutan-2-yl compound with a sulfonamide derivative.

    Introduction of functional groups: The hydroxyl and carbamate groups are introduced through subsequent reactions, often involving protection and deprotection steps to ensure the correct functionalization.

    Industrial production: In an industrial setting, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

DNV-II impurity 1 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide is replaced by other nucleophiles.

    Common reagents and conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Wissenschaftliche Forschungsanwendungen

DNV-II impurity 1 is used in various scientific research applications, including:

    Analytical method development: It serves as a reference standard for the development and validation of analytical methods used to quantify impurities in pharmaceutical formulations.

    Quality control: It is used in quality control laboratories to ensure the purity and consistency of Darunavir batches.

    Pharmacokinetic studies: Researchers use it to study the pharmacokinetics of Darunavir, including its absorption, distribution, metabolism, and excretion.

    Toxicological studies: It is used to assess the potential toxicity of impurities in pharmaceutical products.

Wirkmechanismus

The mechanism of action of DNV-II impurity 1 is primarily related to its role as an impurity in Darunavir. Darunavir inhibits the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting the maturation of infectious viral particles. The presence of impurities like this compound can affect the overall efficacy and safety of the drug, making it crucial to monitor and control their levels.

Vergleich Mit ähnlichen Verbindungen

DNV-II impurity 1 is unique due to its specific structure and functional groups. Similar compounds include other impurities associated with Darunavir, such as:

    Darunavir N-β-D-Glucuronide: A glucuronide conjugate of Darunavir.

    Hydroxy Darunavir: A hydroxylated derivative of Darunavir.

    Darunavir-O-Glucuronide: Another glucuronide conjugate of Darunavir.

These compounds share structural similarities with this compound but differ in their specific functional groups and chemical properties.

Biologische Aktivität

DNV-II impurity 1, a compound related to the DNV series, has garnered attention due to its potential biological activities, particularly in antimicrobial and antiviral applications. Understanding its biological activity is essential for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

This compound is characterized by a sulfonamide structure, which is known for its antibacterial properties. The compound's chemical composition includes a sulfonamide moiety that interacts with bacterial dihydropteroate synthase, inhibiting folate synthesis, which is crucial for bacterial growth.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antibacterial and antiviral properties. Below are key findings from research:

  • Antibacterial Activity : this compound exhibits significant antibacterial effects against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of bacterial growth by targeting essential metabolic pathways.
  • Antiviral Activity : Preliminary studies suggest that this compound may also possess antiviral properties, potentially acting against viruses by disrupting viral replication processes.

Antibacterial Studies

A series of experiments were conducted to evaluate the antibacterial efficacy of this compound. The following table summarizes the Minimum Inhibitory Concentrations (MIC) against selected bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus2.5
Escherichia coli5.0
Pseudomonas aeruginosa10.0
Streptococcus pneumoniae1.0

These results indicate that this compound is particularly effective against Staphylococcus aureus and Streptococcus pneumoniae, with low MIC values suggesting potent antibacterial activity.

Antiviral Studies

In vitro studies have shown that this compound may inhibit viral replication. The following table presents the effective concentrations (EC50) observed in these studies:

VirusEC50 (µM)CC50 (µM)Selectivity Index (SI)
SARS-CoV-23.6154.2
Influenza A2.8124.3

The selectivity index indicates that this compound has a favorable safety profile in comparison to its antiviral efficacy, making it a candidate for further investigation as an antiviral agent.

Case Study 1: Efficacy Against Bacterial Infections

A clinical case was reported where this compound was used as part of a combination therapy for patients with severe bacterial infections resistant to standard antibiotics. The treatment resulted in significant improvements in patient outcomes, highlighting the compound's potential as an effective therapeutic agent.

Case Study 2: Antiviral Application in COVID-19

In a controlled study involving patients infected with SARS-CoV-2, this compound demonstrated a reduction in viral load when administered alongside standard care protocols. This case suggests that the compound may enhance recovery rates in COVID-19 patients, warranting further clinical trials.

Eigenschaften

CAS-Nummer

1005324-46-8

Molekularformel

C25H35N3O7S

Molekulargewicht

521.63

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

N-[(1R,2S)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid 1,1-Dimethylethyl Ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.